molecular formula C12H17NO3S B1415889 2-Methyl-4-(piperidine-1-sulfonyl)-phenol CAS No. 1394919-39-1

2-Methyl-4-(piperidine-1-sulfonyl)-phenol

Cat. No. B1415889
CAS RN: 1394919-39-1
M. Wt: 255.34 g/mol
InChI Key: XAUCPMRVUNAABT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(piperidine-1-sulfonyl)-phenol , also known by its chemical formula C₁₃H₁₈N₂O₄S , is a synthetic compound with a piperidine ring substituted by a sulfonyl group and a hydroxyl group. It belongs to the class of piperidine derivatives, which play a crucial role in drug design and pharmaceutical development .

2.

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization, functional group transformations, and sulfonation. While I don’t have specific details on the synthetic route for this particular compound, it likely follows established methods for piperidine synthesis. Researchers have explored various strategies, such as hydrogenation, cyclization, cycloaddition, and multicomponent reactions, to access substituted piperidines efficiently .

3.

Molecular Structure Analysis

The molecular structure of 2-Methyl-4-(piperidine-1-sulfonyl)-phenol consists of a piperidine ring (a six-membered heterocycle with one nitrogen atom and five carbon atoms) attached to a phenolic group. The sulfonyl group (SO₂) is also present, contributing to its overall stability and reactivity. The exact arrangement of atoms and bond angles can be visualized using molecular modeling software or X-ray crystallography .

4.

Chemical Reactions Analysis

  • Acid-Base Reactions : The piperidine nitrogen can act as a base or accept a proton in acidic conditions .

properties

IUPAC Name

2-methyl-4-piperidin-1-ylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-10-9-11(5-6-12(10)14)17(15,16)13-7-3-2-4-8-13/h5-6,9,14H,2-4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUCPMRVUNAABT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-(piperidine-1-sulfonyl)-phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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